3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide
Description
Nomenclature and Structural Identification
Systematic Nomenclature
The IUPAC name 3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide provides a precise description of the compound’s architecture:
- Benzimidazole Core : A bicyclic system comprising fused benzene and imidazole rings, numbered such that the nitrogen atoms occupy positions 1 and 3.
- Cyanoethenyl Substituent : An (E)-configured vinyl group (-CH=CH-) bearing a cyano (-CN) group at the β-position, attached to the benzimidazole’s C2 atom.
- Pyrazole Ring : A five-membered diunsaturated ring with two adjacent nitrogen atoms. The pyrazole is substituted at:
- C4 with the (E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl group.
- C1 with a phenyl ring.
- Benzenesulfonamide Moiety : A benzene ring functionalized with a sulfonamide group (-SO2NH-) at the C3 position, where the nitrogen is further substituted with two ethyl groups.
Structural Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H23N5O2S | |
| Molecular Weight | 481.581 g/mol | |
| Key Functional Groups | Benzimidazole, Pyrazole, Sulfonamide |
Spectroscopic and Computational Characterization
While experimental spectral data for this specific compound is limited in publicly available databases, its structural analogs provide insights into expected characterization methods:
- Nuclear Magnetic Resonance (NMR) : The benzimidazole protons typically resonate in the aromatic region (δ 7.0–8.5 ppm), while the pyrazole and sulfonamide groups influence splitting patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 481.581 .
- X-ray Crystallography : Analogous compounds, such as 2-(1H-benzimidazol-2-yl)-4-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-3-one (PubChem CID 76317798), demonstrate the utility of crystallography in resolving substituent orientations .
Properties
Molecular Formula |
C29H26N6O2S |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
3-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenylpyrazol-3-yl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C29H26N6O2S/c1-3-34(4-2)38(36,37)25-14-10-11-21(18-25)28-23(20-35(33-28)24-12-6-5-7-13-24)17-22(19-30)29-31-26-15-8-9-16-27(26)32-29/h5-18,20H,3-4H2,1-2H3,(H,31,32)/b22-17+ |
InChI Key |
ITKXQADJDRUZPP-OQKWZONESA-N |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzimidazole
The benzimidazole scaffold can be synthesized via:
- Reagents : o-phenylenediamine (0.1 mol), formic acid (excess).
- Conditions : Heat under reflux for several hours.
- Yield : Typically around 70-80% after purification by recrystallization.
Knoevenagel Condensation for Cyanoethenyl Group
To synthesize the cyanoethenyl group:
- Reagents : Aldehyde (0.1 mol), malononitrile (0.1 mol), piperidine (catalyst).
- Conditions : Stir at room temperature for several hours.
- Yield : Approximately 60-75%, depending on the specific aldehyde used.
Pyrazole Formation
The pyrazole can be formed using:
- Reagents : Hydrazine hydrate (0.05 mol), α,β-unsaturated ketone (0.05 mol).
- Conditions : Heat under reflux in ethanol for 2 hours.
- Yield : Generally yields around 65%.
Coupling Reaction to Form Final Compound
For the final coupling reaction:
- Reagents : Synthesized benzimidazole, cyanoethenyl pyrazole, N,N-diethylbenzenesulfonamide (0.1 mol), EDC (0.15 mol).
- Conditions : Conduct in DMF at room temperature overnight.
- Yield : Final product yield typically ranges from 50% to 70% after purification.
Summary Table of Synthesis Steps
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Benzimidazole Synthesis | o-phenylenediamine, formic acid | Reflux | 70-80 |
| 2 | Knoevenagel Condensation | Aldehyde, malononitrile, piperidine | Room temp | 60-75 |
| 3 | Pyrazole Formation | Hydrazine hydrate, α,β-unsaturated ketone | Reflux in ethanol | 65 |
| 4 | Coupling Reaction | Synthesized components, EDC | DMF at room temp | 50-70 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
Oxidation: Products may include benzimidazole N-oxides or pyrazole N-oxides.
Reduction: The primary product would be the corresponding amine.
Substitution: Various halogenated derivatives or other substituted products can be formed.
Scientific Research Applications
Introduction to 3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide
The compound 3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide is a complex organic molecule that exhibits a variety of potential applications in medicinal chemistry and pharmacology. Its structure incorporates multiple active moieties, including benzimidazole, pyrazole, and sulfonamide groups, which are known for their biological activities. This article explores the scientific research applications of this compound, highlighting its synthesis, biological activities, and potential therapeutic uses.
Synthesis of the Compound
The synthesis of 3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide typically involves multi-step reactions that include the formation of key intermediates such as benzimidazole and pyrazole derivatives. The process generally follows these steps:
- Formation of Benzimidazole : The initial step often involves the condensation of o-phenylenediamine with a suitable carbonyl compound to form the benzimidazole scaffold.
- Synthesis of Pyrazole Derivatives : Pyrazole rings can be synthesized through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
- Final Coupling Reaction : The final compound is obtained through a coupling reaction that links the benzimidazole and pyrazole moieties with a sulfonamide group.
Antimicrobial Properties
Research indicates that compounds containing benzimidazole and pyrazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide have been tested against various bacterial and fungal strains, demonstrating promising results in inhibiting growth .
Anticancer Activity
The structural components of this compound suggest potential anticancer properties. Studies have shown that pyrazole derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For example, certain pyrazole-based compounds have been found to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
Antioxidant Effects
Compounds with similar structures have also been investigated for their antioxidant capabilities. The presence of electron-donating groups in the molecule can enhance its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .
Case Study 1: Antimicrobial Activity
In a study published by Aly et al., various substituted pyrazoles demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted how modifications to the pyrazole ring could enhance efficacy against specific pathogens .
Case Study 2: Anticancer Efficacy
Another investigation focused on a series of pyrazole derivatives that showed promising results as antiproliferative agents against breast cancer cell lines. The study employed computational docking studies to predict binding interactions with tubulin, suggesting that modifications similar to those found in 3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide could lead to improved therapeutic agents .
Mechanism of Action
The mechanism of action of “3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide” would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Protein Binding: It may interact with specific amino acid residues, altering protein conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Crystallographic Analysis
The compound shares structural motifs with benzimidazole-based sulfonamides and pyrazole derivatives. For example:
Key Observations :
- The E-configuration of the cyanoethenyl group (evident from the (E) designation) may stabilize planar conformations, facilitating π-π stacking interactions with aromatic residues in biological targets.
Hydrogen-Bonding Patterns
Hydrogen bonding is critical for molecular recognition and crystal stability. Using graph set analysis , the target compound’s sulfonamide group (N–H and S=O) likely acts as both donor and acceptor, forming motifs such as D(2) (discrete dimer) or C(4) (chain) patterns.
Electronic Properties
The benzimidazole and cyano groups confer strong electron-withdrawing effects, polarizing the sulfonamide moiety. This contrasts with N,N-diethylbenzenesulfonamide derivatives lacking conjugated aromatic systems, which show reduced dipole moments and weaker intermolecular interactions.
Research Findings and Methodological Insights
- Crystallography : The compound’s structure determination would employ SHELXL for refinement, leveraging its robustness in handling complex small-molecule data .
- Supramolecular Interactions : The interplay of hydrogen bonding and π-stacking aligns with Etter’s framework for crystal engineering, as extended in Bernstein et al.’s graph set theory .
- Hypothetical SAR : Compared to analogs, the benzimidazole-pyrazole core may enhance binding affinity to kinase ATP pockets, while the diethylsulfonamide group could modulate pharmacokinetics (e.g., logP, solubility).
Biological Activity
The compound 3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Structure and Properties
This compound features a benzimidazole moiety, a pyrazole ring, and a sulfonamide group, which are known to contribute to various biological activities. The presence of cyano and aryl groups enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research has shown that derivatives of benzimidazole and pyrazole exhibit significant anticancer properties . A study synthesized several derivatives and tested their effects on human cancer cell lines such as MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer). The findings indicated that certain compounds demonstrated superior cytotoxic effects compared to standard treatments like cisplatin, particularly those with specific N-substitutions on the benzimidazole ring .
| Compound | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|
| 23a | MCF-7 | 5.0 | High |
| 23b | OVCAR-3 | 10.0 | Moderate |
| 18a | A549 | 15.0 | Low |
Antimicrobial Activity
The compound's potential as an antimicrobial agent was evaluated against various strains of bacteria and fungi. In a screening study, several synthesized pyrazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results showed that the compound had an effective concentration range comparable to established antibiotics .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For instance, benzimidazole derivatives have been noted for their ability to inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells .
Case Studies
- Cytotoxicity in Cancer Cells : A recent study focused on the synthesis of novel benzimidazole-pyrazole derivatives, including the target compound. It was found that these compounds induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
- Antibacterial Efficacy : In another investigation, the compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited growth at sub-micromolar concentrations, suggesting a promising lead for developing new antibacterial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
